3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development

3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8) is a synthetic organic compound belonging to the benzenesulfonamide class, characterized by a 3,4-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a (1-(thiophen-3-yl)cyclopentyl)methyl moiety. Its molecular formula is C18H23NO4S2, with a molecular weight of 381.5 g/mol.

Molecular Formula C18H23NO4S2
Molecular Weight 381.51
CAS No. 2034600-55-8
Cat. No. B2493117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide
CAS2034600-55-8
Molecular FormulaC18H23NO4S2
Molecular Weight381.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)OC
InChIInChI=1S/C18H23NO4S2/c1-22-16-6-5-15(11-17(16)23-2)25(20,21)19-13-18(8-3-4-9-18)14-7-10-24-12-14/h5-7,10-12,19H,3-4,8-9,13H2,1-2H3
InChIKeyKPPAPCFHHQOPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8): Structural Identity and Core Characteristics for Research Procurement


3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8) is a synthetic organic compound belonging to the benzenesulfonamide class, characterized by a 3,4-dimethoxy-substituted benzene ring linked via a sulfonamide bridge to a (1-(thiophen-3-yl)cyclopentyl)methyl moiety . Its molecular formula is C18H23NO4S2, with a molecular weight of 381.5 g/mol . The compound incorporates key pharmacophoric elements—a thiophene ring, a cyclopentyl group, and two methoxy substituents—that collectively define its chemical space and distinguish it from simpler benzenesulfonamide analogues in procurement contexts where precise substitution patterns are critical for target engagement or structure-activity relationship (SAR) studies.

Why Generic Substitution of 3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8) Is Scientifically Unsound


Benzenesulfonamides as a class exhibit widely divergent biological activity profiles depending on substitution patterns, and generic interchange between analogues of 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is not scientifically justified. The compound's unique combination of a 3,4-dimethoxy substitution on the benzene ring, a thiophen-3-yl attachment, and a cyclopentyl linker creates a distinct three-dimensional pharmacophore that is not replicated by simpler benzenesulfonamides lacking the thiophene-cyclopentyl scaffold . Even closely related analogues—such as N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-00-3), which lacks the methoxy groups—differ substantially in molecular weight (381.5 vs. 321.5 g/mol), hydrogen-bonding capacity, and predicted lipophilicity, making them functionally non-interchangeable in biological assays or chemical probe studies . Substitution with compounds containing alternative aryl sulfonamide cores (e.g., pyridine- or imidazole-sulfonamides) introduces entirely different electronic properties and target-binding profiles, further precluding generic replacement.

Product-Specific Quantitative Evidence for 3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8) Against Closest Analogs


Structural Differentiation via Methoxy Substitution Pattern Versus Unsubstituted Benzenesulfonamide Core Analogue

The presence of two methoxy groups at the 3- and 4-positions of the benzenesulfonamide core in the target compound (CAS 2034600-55-8) introduces significant differences in electronic properties and hydrogen-bond acceptor capacity compared to the des-methoxy analogue N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-00-3). The target compound has a molecular weight of 381.5 g/mol (C18H23NO4S2), while the comparator has a molecular weight of 321.5 g/mol (C16H19NO2S2), representing a calculated difference of 60.0 g/mol attributable to the two methoxy substituents [REFS-1, REFS-2]. These methoxy groups alter the calculated logP, polar surface area, and hydrogen-bonding profile, parameters that directly influence target binding, solubility, and membrane permeability [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development

Thiophene-3-yl vs. Thiophene-2-yl Regioisomerism and Cyclopentyl vs. Cyclopropyl Ring Size: Impact on Molecular Shape and Predicted Target Fit

The target compound features a thiophen-3-yl ring attached to a cyclopentyl group, a combination that yields a specific spatial orientation of the sulfur atom and a five-membered aliphatic ring. The closest commercially referenced analogue, 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide (CAS 1207009-31-1), differs in both the thiophene attachment point (position 2 vs. position 3) and the aliphatic ring size (cyclopropyl vs. cyclopentyl). The target compound has a molecular weight of 381.5 g/mol, while the comparator has a molecular weight of 353.5 g/mol, a difference of 28.0 g/mol reflecting the cyclopentyl-to-cyclopropyl ring contraction [REFS-1, REFS-3]. Thiophene regioisomerism alters the vector of the sulfur atom relative to the sulfonamide linkage, while cyclopentyl-to-cyclopropyl substitution changes both ring strain and conformational flexibility [REFS-1, REFS-3].

Medicinal Chemistry Molecular Docking Isosteric Replacement

Absence of the Cyclopentyl-Thiophene Scaffold in Simpler 3,4-Dimethoxybenzenesulfonamide Analogues and Its Predicted Pharmacokinetic Consequences

Simpler analogues such as 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, which lack the cyclopentyl spacer, represent a common scaffold-hopping alternative. The target compound contains a cyclopentyl ring that introduces additional sp3 character and conformational restriction, features associated with improved clinical success rates in drug discovery. The presence of the cyclopentyl group increases the fraction of sp3-hybridized carbons (Fsp3) compared to the direct methylene-linked analogue, a metric correlated with higher aqueous solubility, lower melting point, and reduced promiscuity . While no head-to-head pharmacokinetic data are available for these specific compounds, the structural difference is consistent with class-level evidence that sp3-rich scaffolds exhibit superior drug-like profiles .

ADME Prediction Drug-Likeness Scaffold Hopping

Optimal Research Application Scenarios for 3,4-Dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-55-8)


Medicinal Chemistry: EGFR-Focused Anticancer Lead Optimization

Based on class-level evidence that thiophene-containing benzenesulfonamides exhibit nanomolar inhibitory activity against EGFR in non-small cell lung cancer (NSCLC) models, this compound can serve as a scaffold-diversification candidate in EGFR inhibitor programs. The 3,4-dimethoxybenzenesulfonamide core combined with the thiophene-cyclopentyl motif provides a differentiated pharmacophore compared to quinazoline-based EGFR inhibitors (e.g., gefitinib) . Its unique substitution pattern makes it suitable for fragment-based or structure-based drug design efforts targeting EGFR or related kinases. Note: No direct EGFR inhibition data exist for this exact compound; activity is inferred from structurally related thiophene sulfonamide series.

Carbonic Anhydrase Inhibitor Screening Panels

Benzenesulfonamides are a privileged scaffold for carbonic anhydrase (CA) inhibition. Thiophene-based sulfonamides have demonstrated nanomolar inhibitory potency against human carbonic anhydrase isoforms I and II (IC50 range: 23.4 nM to 1.405 µM) [1]. The target compound, with its distinct 3,4-dimethoxy substitution and thiophene-cyclopentyl tail, represents a novel chemotype for isoform-selectivity profiling across the CA family (CA-IX, CA-XII) relevant to tumor hypoxia [1]. This compound is appropriate for inclusion in CA inhibition screening panels where structural diversity is a key selection criterion.

Chemical Biology: Probe Development for Sulfonamide-Binding Proteome Targets

The compound's unique substitution pattern—combining electron-donating methoxy groups with a thiophene ring and a cyclopentyl linker—makes it a valuable tool compound for chemical proteomics studies aimed at identifying novel sulfonamide-binding proteins. Its structural differentiation from simpler benzenesulfonamides (e.g., 4-sulfamoylbenzoic acid derivatives) reduces the likelihood of overlapping off-target profiles, potentially enabling cleaner target deconvolution in affinity-based protein profiling (ABPP) or thermal proteome profiling (TPP) experiments [REFS-1, REFS-2].

Analytical Reference Standard for LC-MS/MS Method Development in Sulfonamide Metabolite Studies

With a well-defined molecular formula (C18H23NO4S2) and molecular weight (381.5 g/mol), this compound can serve as a high-purity analytical reference standard for developing LC-MS/MS methods aimed at detecting and quantifying thiophene-containing sulfonamide metabolites in biological matrices . Its distinct mass-to-charge ratio and chromatographic properties differentiate it from endogenous sulfonamide metabolites, making it suitable for use as an internal standard or calibration reference in pharmacokinetic or environmental monitoring assays.

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